Cas no 466-85-3 (Wieland-Gumlich aldehyde)

Wieland-Gumlich aldehyde 化学的及び物理的性質
名前と識別子
-
- 19,20-didehydro-17,18-epoxycuran-17-ol
- caracurine VII
- Wieland-Gumlich aldehyde
- (17R)-19,20-didehydro-17,18-epoxycuran-17-ol
- (17R)-17,18-Epoxy-19,20-didehydrocuran-17-ol
- Curan-17-ol, 19,20-didehydro-17,18-epoxy-, (4S,17R)-
- Deacetyldiaboline
- Desacetyldiaboline
- SCHEMBL10480901
- Q27293522
- UNII-X3Q09D1K96
- X3Q09D1K96
- WIELAND-GUMLICH ALDEHYDE [MI]
- CHEBI:141968
- AKOS040754421
- caracurin VII
- 466-85-3
- (4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol
- Diaboline, 1-deacetyl-
- Caracurine
- 1-Deacetyldiaboline
- Curan-17-ol, 19,20-didehydro-17-18-epoxy-, (17R)-
- DTXSID90963615
- (17R)-19,20-Didehydro-17-18-epoxycuran-17-ol
- WGA
-
- インチ: 1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1
- InChIKey: UFUDXCDPABDFHK-SRCYXDNASA-N
- ほほえんだ: O1CC=C2CN3CC[C@]45C6C=CC=CC=6N[C@H]4[C@H]([C@@H]1O)[C@H]2C[C@H]35
計算された属性
- せいみつぶんしりょう: 310.168
- どういたいしつりょう: 310.168
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 44.7Ų
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 213-215 °C(Solv: benzene (71-43-2))
- ふってん: 536.4°C at 760 mmHg
- フラッシュポイント: 278.2°C
- 屈折率: 1.71
- ひせんこうど: D22 -133.8° (c = 0.52 in methanol)
- 酸性度係数(pKa): 12.52±0.20(Predicted)
Wieland-Gumlich aldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5 mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥7000.00 | 2023-03-30 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥ 9100 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-50mg |
Wieland-gumlich aldehyde |
466-85-3 | 50mg |
¥ 18300 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-100mg |
Wieland-gumlich aldehyde |
466-85-3 | 100mg |
¥ 23500 | 2023-09-07 |
Wieland-Gumlich aldehyde 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
10. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
Wieland-Gumlich aldehydeに関する追加情報
Recent Advances in the Study of Wieland-Gumlich Aldehyde (466-85-3): A Comprehensive Research Brief
The Wieland-Gumlich aldehyde (CAS: 466-85-3) is a pivotal intermediate in the synthesis of complex indole alkaloids, which have garnered significant attention due to their diverse pharmacological properties. Recent studies have focused on optimizing its synthetic pathways and exploring its potential applications in drug discovery. This brief consolidates the latest findings, methodologies, and implications of research involving this compound.
One of the key advancements in the synthesis of Wieland-Gumlich aldehyde involves the use of biocatalytic methods, which offer higher yields and improved stereoselectivity compared to traditional chemical synthesis. Researchers have identified specific enzymes that facilitate the conversion of precursor molecules into Wieland-Gumlich aldehyde with minimal by-products, thereby enhancing the efficiency of large-scale production.
In addition to synthetic improvements, recent studies have elucidated the role of Wieland-Gumlich aldehyde in the biosynthesis of strychnine and related alkaloids. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to trace the metabolic pathways and intermediate steps, providing deeper insights into the compound's biological significance.
Pharmacological investigations have revealed that derivatives of Wieland-Gumlich aldehyde exhibit promising activity against neurodegenerative diseases. In vitro and in vivo studies demonstrate that these compounds can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases. However, further clinical validation is required to assess their efficacy and safety profiles.
Another notable development is the application of computational chemistry to predict the reactivity and stability of Wieland-Gumlich aldehyde under various conditions. Molecular docking studies have identified potential binding sites for this compound in target proteins, aiding in the design of novel inhibitors and agonists for drug development.
Despite these advancements, challenges remain in the scalable production and purification of Wieland-Gumlich aldehyde. Researchers are exploring green chemistry approaches to address these issues, aiming to reduce environmental impact while maintaining high product quality. Collaborative efforts between academia and industry are expected to drive innovation in this area.
In conclusion, the study of Wieland-Gumlich aldehyde (466-85-3) continues to evolve, with significant progress in synthesis, biological applications, and computational modeling. These developments underscore its potential as a cornerstone in the development of next-generation therapeutics. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
466-85-3 (Wieland-Gumlich aldehyde) 関連製品
- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)
- 2228088-37-5(methyl 2-amino-3-(2-hydroxy-5-methylphenyl)-3-methylbutanoate)
- 2171236-67-0(2-(2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetamido)acetic acid)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)
- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)
- 2418695-76-6(1-(3-Ethynyl-5-iodo-2,4,6-trimethylphenyl)methanamine)
- 1638-60-4((S)-2-((S)-2-Aminopropanamido)-4-methylpentanoic acid)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
- 654673-24-2(1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one)



